2-(4-Cyclopropyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine
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Overview
Description
2-(4-Cyclopropyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine is a chemical compound that features a cyclopropyl group attached to a thiazole ring, which is further connected to a methylpropan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with thioamide derivatives, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization or chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclopropyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
2-(4-Cyclopropyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile
- (4-Cyclopropyl-1,3-thiazol-2-yl)methanol
- 2-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylonitrile
Uniqueness
2-(4-Cyclopropyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl group and thiazole ring contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H16N2S |
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Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-(4-cyclopropyl-1,3-thiazol-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H16N2S/c1-10(2,6-11)9-12-8(5-13-9)7-3-4-7/h5,7H,3-4,6,11H2,1-2H3 |
InChI Key |
YNTBPBDZNVDRRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1=NC(=CS1)C2CC2 |
Origin of Product |
United States |
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